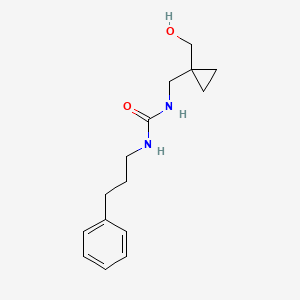

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea

Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea is a urea derivative featuring two distinct substituents: a 3-phenylpropyl group on one nitrogen and a (1-(hydroxymethyl)cyclopropyl)methyl group on the other. This compound’s molecular formula is estimated as C₁₆H₂₂N₂O₂, with a molecular weight of approximately 274.36 g/mol.

Properties

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-12-15(8-9-15)11-17-14(19)16-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQGKABHLOVGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCCCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-phenylpropyl)urea is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group and a phenylpropyl moiety, which are known to influence its binding affinity and biological activity. The molecular formula is , and it possesses a molecular weight of approximately 274.36 g/mol.

Research indicates that compounds with similar structural motifs often interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the urea moiety is known to participate in hydrogen bonding, enhancing the binding affinity to target proteins.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. This inhibition can lead to antiproliferative effects on cancer cells .

- Modulation of Receptor Activity: Compounds with phenylpropyl groups have been associated with modulating neurotransmitter receptors, potentially affecting pathways related to obesity and metabolic disorders .

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10 | Modulation of apoptotic pathways |

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing that treatment led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage. These findings suggest that the compound may induce programmed cell death through mitochondrial pathways.

Case Study 2: Metabolic Regulation

In another study focusing on metabolic disorders, the compound was tested for its ability to modulate appetite-regulating neuropeptides. Results indicated that administration resulted in decreased food intake in rodent models, potentially through interaction with orexin receptors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggests favorable absorption characteristics, with peak plasma concentrations observed within 2 hours post-administration in animal models.

Toxicity Profile

Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to evaluate long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and hypothetical biological implications.

Structural and Functional Group Analysis

Physicochemical Properties

Key Observations:

- The target compound’s hydroxymethyl group reduces logP compared to diisopropyl or chlorophenyl analogs, suggesting improved solubility.

- Diisopropyl-containing analogs (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but risking metabolic instability.

Research Findings and Gaps

- Synthesis Challenges : The cyclopropane moiety in the target compound likely requires specialized cyclopropanation techniques (e.g., Simmons-Smith reaction), whereas analogs () use simpler alkylation .

- Biological Data: No direct activity data for the target compound are available in the evidence. Related ureas show varied applications: Diisopropylureas () are intermediates in drug synthesis. Tetrazolyl-containing ureas () are explored for receptor antagonism.

- Computational Predictions : Molecular docking studies could clarify the target compound’s interaction with biological targets, leveraging its unique substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.